molecular formula C21H23ClN4O B1463519 N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride CAS No. 1185302-45-7

N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

货号: B1463519
CAS 编号: 1185302-45-7
分子量: 382.9 g/mol
InChI 键: MGYGEXPFIZTVLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride is a synthetic small molecule featuring a pyrazolo[4,3-c]pyridine core fused with a benzamide group. The compound’s structure includes a 1-methyl substitution on the pyrazolo-pyridine ring, a benzyl bridge linking the pyrazole nitrogen to the N-phenylbenzamide moiety, and a hydrochloride salt for enhanced solubility .

属性

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O.ClH/c1-24-20-12-13-22-14-18(20)19(23-24)15-25(17-10-6-3-7-11-17)21(26)16-8-4-2-5-9-16;/h2-11,22H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYGEXPFIZTVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-45-7
Record name Benzamide, N-phenyl-N-[(4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

准备方法

Synthesis of the Pyrazolo[4,3-c]pyridine Core

The core structure, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, is typically synthesized via reduction and cyclization strategies:

  • Key Step: Reduction of Pyridinium Salts
    A common approach involves the reduction of N-substituted pyridinium salts using sodium borohydride. For example, 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide can be reduced to the tetrahydro derivative, followed by debenzylation with hydrogen over palladium on carbon to yield 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine on a multigram scale.

  • Applicability to N6-Substituted Analogues
    This reduction method is versatile and applicable to various N6-substituted pyridinium halides, allowing for the synthesis of diverse derivatives of the tetrahydro-pyrazolo[4,3-c]pyridine scaffold.

Formation of the Benzamide Moiety

The benzamide portion, N-phenylbenzamide, is introduced through amide bond formation between the pyrazolo-pyridine derivative and benzoyl chloride or its derivatives:

  • Amide Coupling Reaction
    The primary amine group on the 3-position of the pyrazolo[4,3-c]pyridine ring is reacted with benzoyl chloride or substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) under basic conditions to form the corresponding N-phenylbenzamide. This step is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the released HCl.

  • Control of Reaction Conditions
    Parameters such as temperature (0–25°C), reaction time (several hours), and stoichiometry are optimized to maximize yield and purity. The reaction is often monitored by thin-layer chromatography (TLC) or HPLC.

Conversion to Hydrochloride Salt

  • Salt Formation
    The free base form of N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This improves the compound’s stability, solubility, and handling characteristics.

Summary of Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Reduction of Pyridinium Salt Sodium borohydride, Pd/C hydrogenation Methanol, Ethanol 0–25 °C 70–85 Multigram scale feasible
Amide Formation Benzoyl chloride, triethylamine DCM, THF 0–25 °C 75–90 Base neutralizes HCl byproduct
N-Phenyl Substitution Phenyl halide, Pd catalyst (if needed) Toluene, DMF 80–110 °C 60–80 Buchwald-Hartwig amination conditions
Hydrochloride Salt Formation HCl in ethanol or ethyl acetate Ethanol Room temperature Quantitative Improves solubility and crystallinity

Additional Notes on Preparation

  • Purification
    The final hydrochloride salt is typically purified by recrystallization from solvents such as ethanol or isopropanol to obtain a high-purity product suitable for pharmaceutical applications.

  • Analytical Characterization
    Melting point, NMR spectroscopy, mass spectrometry, and elemental analysis are routinely used to confirm the structure and purity of the synthesized compound.

  • Scalability The described synthetic routes have been demonstrated to be scalable to multigram quantities, which is essential for further pharmacological testing and potential drug development.

化学反应分析

Types of Reactions

N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

作用机制

The mechanism of action of N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Key Observations:

  • Trifluoromethyl vs. Benzamide Groups : The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, whereas the benzamide group in the target compound may improve target binding affinity .
  • Side Chain Variations: The absence of a carboxamide group in the target compound (vs.

Melting Points and Stability

  • The target compound’s melting point is unreported, but analogs in exhibit melting points ranging from 84–143°C, influenced by alkyl chain length and substituent polarity .
  • Hydrochloride salts (e.g., ) generally show higher solubility in polar solvents compared to free bases .

生物活性

N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the available literature regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₂₁H₂₃ClN₄O
  • Molecular Weight : 382.9 g/mol
  • CAS Number : 1185302-45-7

The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer cell proliferation. Kinase inhibitors play a crucial role in regulating cellular processes such as growth and survival. The structure of this compound suggests that it may interact with ATP-binding sites on kinases, similar to other known kinase inhibitors.

In Vitro Studies

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Effect
MCF-722.54Inhibition of proliferation
A5495.85Significant growth inhibition
HCT1160.63 - 1.32CDK9 inhibition

These studies reveal that the compound has comparable efficacy to standard chemotherapeutic agents such as doxorubicin and erlotinib in certain contexts .

Mechanistic Insights

The compound's mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. For instance, treatment with this compound resulted in a notable increase in caspase activity and a reduction in TNF-alpha levels, suggesting an apoptotic effect on treated cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In a preclinical model using A549 lung cancer cells, administration of the compound led to a 39.4% increase in apoptosis rates compared to untreated controls.
  • Case Study 2 : A study on MCF-7 breast cancer cells demonstrated that the compound effectively inhibited cell growth with an IC50 value significantly lower than many existing therapies.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with condensation of pyrazole precursors with benzamide derivatives. Key steps include:

  • Refluxing with hydrazine derivatives (e.g., phenylhydrazine) under controlled temperatures (110°C) to form pyrazolo-pyridine cores .
  • Amide coupling using reagents like Boc2O or DMF with catalysts (e.g., DMAP, Et3N) to introduce the benzamide moiety .
  • Purification via liquid-liquid extraction (e.g., ethyl acetate) and column chromatography to isolate intermediates .
  • Final characterization using NMR and HPLC to confirm structure and purity (>95%) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on pyrazole) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for pharmacological studies) and detects side products .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., M+H⁺ peaks) .

Q. How should the compound be stored to maintain stability during experiments?

  • Methodological Answer :

  • Store in airtight containers under ambient temperature (RT) with desiccants to prevent hydrolysis of the amide bond .
  • Avoid exposure to light (use amber vials) due to potential photo-degradation of the benzamide moiety .
  • For long-term storage, aliquot in anhydrous DMSO at -20°C to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :

  • Process Control : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates (e.g., tetrahydro-pyridine rings) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd2(dba)3 with XPhos ligand) for coupling reactions to improve regioselectivity .
  • Table : Key Parameters for Scale-Up
ParameterOptimal ConditionYield Impact
Temperature100–110°C+15–20%
SolventDMF/EtOH (1:1)+10% purity
Catalyst Loading5 mol% Pd2(dba)3+25% efficiency

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assays (e.g., enzyme inhibition IC₅₀) using identical cell lines (e.g., HEK293) and buffer conditions .
  • Data Normalization : Control for batch-to-batch variability in compound purity via HPLC pre-screening .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to validate target binding affinity and explain activity outliers .

Q. What strategies mitigate side reactions during functionalization of the pyrazole core?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during benzamide coupling .
  • Selective Deprotonation : Employ LDA (Lithium Diisopropylamide) at -78°C to direct alkylation to the pyrazole N-methyl group .
  • Side Reaction Analysis : Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2 eq. of electrophile) to minimize over-alkylation .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Testing : Use a standardized shake-flask method with UV-Vis quantification (λ = 254 nm) in solvents like DMSO, EtOH, and hexane .
  • pH-Dependent Studies : Adjust pH (4–9) to assess ionization effects on solubility (e.g., protonation of pyridine nitrogen) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to reconcile discrepancies (e.g., δh = 12.3 MPa¹/² suggests moderate polarity) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Assays : Predict intestinal absorption via monolayer permeability studies (Papp > 1×10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic half-life .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% required for efficacy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 2
N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。